molecular formula C16H16ClN3O3S B4218607 Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B4218607
M. Wt: 365.8 g/mol
InChI Key: CSOSOGAOFOCCAC-UHFFFAOYSA-N
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Description

Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a pyrimidine derivative featuring a benzoate ester core linked via an amide bond to a substituted pyrimidinyl group. Its structure includes a 5-chloro substituent on the pyrimidine ring and a propylsulfanyl (C₃H₇S) moiety at position 2.

Key structural attributes include:

  • Propylsulfanyl group: Influences solubility and metabolic stability.
  • Benzoate ester: Modulates lipophilicity and bioavailability.

Properties

IUPAC Name

methyl 4-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-3-8-24-16-18-9-12(17)13(20-16)14(21)19-11-6-4-10(5-7-11)15(22)23-2/h4-7,9H,3,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOSOGAOFOCCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the chlorine and propylthio substituents. The final step involves the coupling of the pyrimidine derivative with methyl 4-aminobenzoate under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-chloro-2-(propylthio)-4-pyrimidinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Methyl 4-({[5-chloro-2-(propylthio)-4-pyrimidinyl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving pyrimidine derivatives.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The propylthio group may enhance the compound’s binding affinity or alter its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Substituent Variations

BH37215 (Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate)
  • Substituent differences : Ethylsulfonyl (C₂H₅SO₂) vs. propylsulfanyl (C₃H₇S).
  • Molecular weight : 383.81 g/mol (BH37215) vs. 369.84 g/mol (target compound).
  • Impact : The sulfonyl group in BH37215 increases polarity and oxidative stability compared to the sulfanyl group in the target compound. This may alter pesticidal efficacy or environmental persistence .
Methyl 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoate
  • Structural similarity : Lacks the propylsulfanyl group but retains the 5-chloropyrimidinyl and benzoate ester moieties.
  • Crystal structure : Exhibits intermolecular N–H⋯N hydrogen bonds and C–Cl⋯O interactions, stabilizing its solid-state conformation . In contrast, the target compound’s propylsulfanyl group may introduce steric hindrance, affecting packing efficiency.

Agrochemical Derivatives with Triazine/Pyrimidine Cores

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () share the benzoate ester backbone but incorporate triazine rings instead of pyrimidine. Key differences include:

  • Triazine vs. pyrimidine cores : Triazine-based herbicides (e.g., metsulfuron) often target acetolactate synthase (ALS) in plants, while pyrimidine derivatives may exhibit distinct modes of action.
  • Substituent effects : The propylsulfanyl group in the target compound may reduce water solubility compared to sulfonylurea derivatives like ethametsulfuron methyl ester (C₁₅H₁₉N₅O₆S), which contains a sulfonylurea bridge .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Use/Activity
Target Compound C₁₆H₁₅ClN₃O₃S 369.84 5-Cl, 2-propylsulfanyl Not explicitly stated
BH37215 (Ethylsulfonyl analogue) C₁₅H₁₄ClN₃O₅S 383.81 5-Cl, 2-ethylsulfonyl Not explicitly stated
Methyl 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoate C₁₃H₁₀ClN₃O₃ 291.69 5-Cl, no sulfur substituent Ligand in silver complexes
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Triazine core, sulfonylurea bridge Herbicide

Research Findings and Functional Implications

Structural and Crystallographic Insights

  • In Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate, the cis conformation of the amide group facilitates hydrogen bonding, whereas steric effects from the propylsulfanyl group in the target compound may enforce alternative conformations .

Biological Activity

Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article will explore its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

Molecular Formula : C16H17ClN4O3S
Molecular Weight : 366.85 g/mol
IUPAC Name : this compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent functionalization to introduce the benzoate moiety. A common synthetic route includes the use of palladium-catalyzed reactions to form carbon-carbon bonds, which are crucial for creating the complex structure of this compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Research indicates that it may act as an inhibitor of certain kinases involved in signaling pathways related to cancer and infectious diseases. The inhibition of these kinases can disrupt cellular proliferation and survival, making it a candidate for therapeutic applications .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, a study demonstrated that derivatives of pyrimidine compounds exhibit significant inhibitory effects on various cancer cell lines, suggesting that this compound may possess similar properties .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Inhibition of cell proliferation
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise in antimicrobial studies. It has been tested against various pathogens, including bacteria and fungi, where it exhibited significant inhibitory effects:

Pathogen Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus8 µg/mLBactericidal activity
Candida albicans16 µg/mLFungicidal activity

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that it has favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolism and excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

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